2-Chloro-N-[1-(3,4-dimethylphenyl)sulfonylbutan-2-yl]propanamide
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Overview
Description
2-Chloro-N-[1-(3,4-dimethylphenyl)sulfonylbutan-2-yl]propanamide is an organic compound with a complex structure that includes a chloro group, a sulfonyl group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[1-(3,4-dimethylphenyl)sulfonylbutan-2-yl]propanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with butan-2-amine to form the sulfonamide intermediate. This intermediate is then reacted with 2-chloropropanoyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[1-(3,4-dimethylphenyl)sulfonylbutan-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Commonly involves replacing the chloro group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
2-Chloro-N-[1-(3,4-dimethylphenyl)sulfonylbutan-2-yl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[1-(3,4-dimethylphenyl)sulfonylbutan-2-yl]propanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The chloro group may also participate in electrophilic reactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)acetamide
- 3-Chloro-N-[1-(3,4-dimethylphenyl)sulfonylbutan-2-yl]propanamide
Uniqueness
2-Chloro-N-[1-(3,4-dimethylphenyl)sulfonylbutan-2-yl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for a range of chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-chloro-N-[1-(3,4-dimethylphenyl)sulfonylbutan-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO3S/c1-5-13(17-15(18)12(4)16)9-21(19,20)14-7-6-10(2)11(3)8-14/h6-8,12-13H,5,9H2,1-4H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQJKIDOANKFSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CS(=O)(=O)C1=CC(=C(C=C1)C)C)NC(=O)C(C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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